molecular formula C12H22N2O3 B6195252 tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680538-80-9

tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6195252
CAS No.: 2680538-80-9
M. Wt: 242.3
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Description

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure

Properties

CAS No.

2680538-80-9

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-amino-2-azabicyclo[2.1.1]hexane.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.

    Methoxymethylation: The intermediate is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Cyclization: The final step involves cyclization to form the bicyclic structure, which is achieved through intramolecular nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxymethyl group can enhance its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Lacks the methoxymethyl group, which may affect its solubility and reactivity.

    Tert-butyl 4-amino-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different chemical properties.

Uniqueness

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[211]hexane-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

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